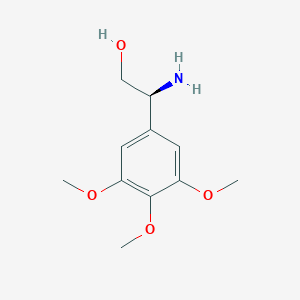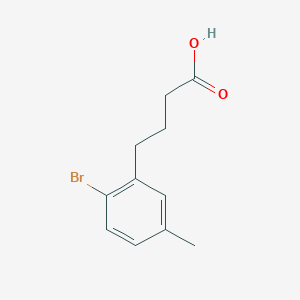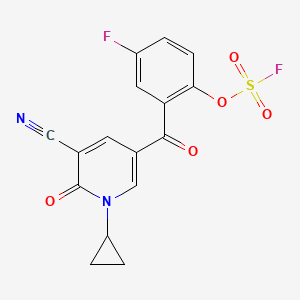
2-(5-Cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenylsulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps often involve the addition of the fluorophenyl and sulfurofluoridate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and pyridine rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal applications could include its use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research would focus on its efficacy, safety, and mechanism of action.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfonate
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfate
Uniqueness
Compared to similar compounds, 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate may exhibit unique properties due to the presence of the sulfurofluoridate group. This group could impart specific reactivity or stability, making the compound particularly useful in certain applications.
Propiedades
Fórmula molecular |
C16H10F2N2O5S |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3-cyano-1-cyclopropyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
InChI |
InChI=1S/C16H10F2N2O5S/c17-11-1-4-14(25-26(18,23)24)13(6-11)15(21)10-5-9(7-19)16(22)20(8-10)12-2-3-12/h1,4-6,8,12H,2-3H2 |
Clave InChI |
DUUKYJFMCALANH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)
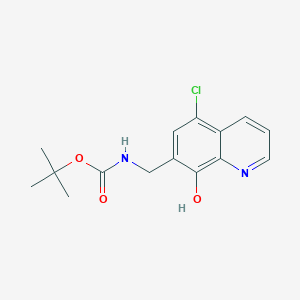
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)

![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
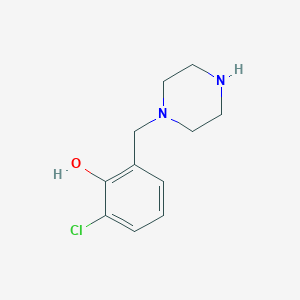

![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)
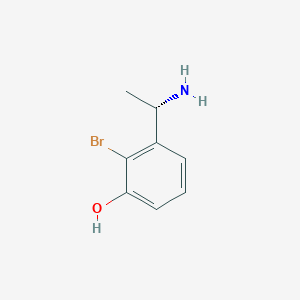
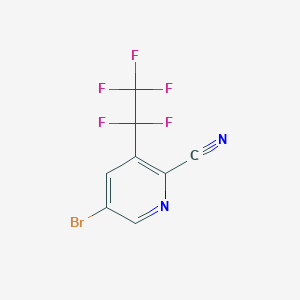

![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
